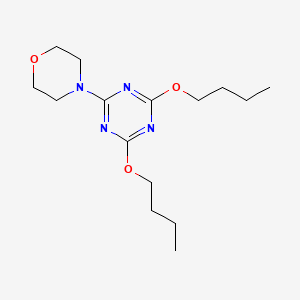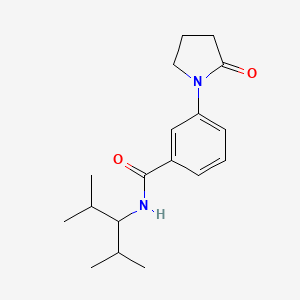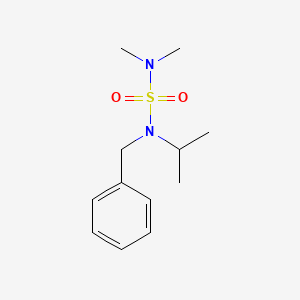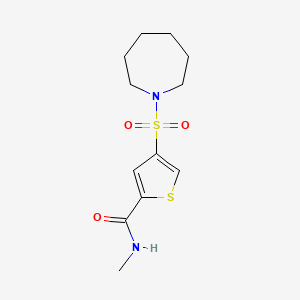![molecular formula C15H23N3O B5570434 3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)
3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to the one , often involves multi-step chemical processes. These processes may include condensation reactions, the use of ethyl carboxylate derivatives, and cyclization reactions to form the pyrazole core. For example, Zheng et al. (2010) describe the synthesis of novel pyrazol-1-yl-phenylethanol derivatives from ethyl carboxylate precursors, showcasing the versatility of pyrazole synthesis techniques (Zheng et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms. The structural analysis is often conducted using X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. For instance, the crystal structure of certain pyrazole derivatives was determined, highlighting the importance of molecular geometry in understanding the properties of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including substitution, addition, and cyclization reactions, due to the reactive nature of the pyrazole ring. These reactions are crucial for modifying the chemical structure and, consequently, the properties of the compounds. For example, the reaction of pyrazole carboxylate with amines in the presence of a catalyst was reported to produce a series of pyrazole-4-carboxamides, demonstrating the compound's reactivity and potential for chemical modification (Prabakaran et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. For example, the thermal and solubility properties of a novel pyrazole derivative were analyzed, providing insight into its stability and potential applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their applications in different fields. These properties are often studied through spectroscopic methods and chemical reactivity tests. For instance, the synthesis and reactivity of ethyl pyrazole-4-carboxylate derivatives towards different chemical reagents have been explored, shedding light on the compound's chemical behavior (Wen et al., 2005).
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
- Cytotoxic and Anti-inflammatory Activities: A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities. These compounds, structurally similar to 3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide, demonstrated significant activities, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Synthesis and Chemical Transformation
- Novel Synthesis Methods: A study by Ghozlan et al. (2014) focused on the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate, a compound with a structure related to the subject molecule. This research provided insights into new methods of synthesizing pyrazole derivatives, which can be applied to the synthesis of 3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide (Ghozlan et al., 2014).
Applications in Coordination Chemistry
- Coordination Polymers: Cheng et al. (2017) investigated the use of pyrazole derivatives in the construction of coordination polymers with metals like Zn(II) and Cd(II). This study highlights the potential of pyrazole carboxamide derivatives in material science, particularly in designing novel coordination compounds (Cheng et al., 2017).
Corrosion Inhibition
- Industrial Applications: Dohare et al. (2017) synthesized pyrazole derivatives and assessed their effectiveness as corrosion inhibitors for mild steel. This research implies that pyrazole carboxamide derivatives could be useful in industrial applications, especially in protecting metals from corrosion (Dohare et al., 2017).
Nematocidal Activity
- Agricultural Chemistry: A study by Zhao et al. (2017) explored the nematocidal activity of pyrazole carboxamide derivatives. They found that these compounds showed promise in controlling nematodes, suggesting potential applications in agriculture (Zhao et al., 2017).
Propriétés
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-12-9(2)14(18-17-12)15(19)16-13-8-7-10-5-4-6-11(10)13/h10-11,13H,3-8H2,1-2H3,(H,16,19)(H,17,18)/t10-,11-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLAJJTVSYCMMI-GVXVVHGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NC2CCC3C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)N[C@H]2CC[C@H]3[C@@H]2CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)


![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)